4-Chloro-2-(1,2-dihydroquinolin-2-yliden)-3-oxobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-2-(1,2-dihydroquinolin-2-yliden)-3-oxobutanenitrile is a useful research compound. Its molecular formula is C13H9ClN2O and its molecular weight is 244.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial and Beyond
Chloroquine and its derivatives have been foundational in the treatment of malaria. However, the emergence of CQ-resistant strains of Plasmodium falciparum has led to a decrease in its use for this purpose. Research has uncovered interesting biochemical properties of CQ that suggest potential applications in managing infectious and non-infectious diseases. Novel compounds based on the CQ scaffold have been patented, highlighting their diverse therapeutic applications beyond antimalarial activity. These efforts include exploring the effects of racemic CQ and its enantiomers on diseases other than malaria, as well as evaluating other antimalarials and structural analogs to maximize the therapeutic value of 4-aminoquinolines (Njaria et al., 2015).
Autoimmune Disorders
Chloroquine and hydroxychloroquine, owing to their immunosuppressive properties, have been repurposed for treating autoimmune disorders like systemic lupus erythematosus and rheumatoid arthritis. Their mechanism of action likely involves the reduction of T-cell and B-cell hyperactivity and the suppression of pro-inflammatory cytokine gene expression. Clinical trials have assessed their efficacy in modifying the course of these disorders, weighing their benefits against potential adverse effects (Taherian et al., 2013).
Antiviral Applications
The search for effective treatments against various viral infections has led to the investigation of CQ and HCQ. Preliminary research suggested their potential utility in reducing viral loads and symptoms in patients with SARS-CoV-2 infection. These compounds may inhibit virus replication by altering the pH within intracellular organelles, although randomized controlled trials have not demonstrated significant benefits in COVID-19 treatment or prophylaxis. Nevertheless, the exploration of these drugs against viral diseases continues, with attention to their pharmacological effects and associated risks (Ghose et al., 2020).
Cancer Research
The repurposing of CQ and its derivatives for cancer therapy has garnered interest due to their potential to interfere with the cellular pathways that drive cancer cell proliferation. Research aims to develop CQ-containing compounds as synergistic partners in anticancer combination chemotherapy, linking their mode of action with cancer signaling pathways to create more effective treatments (Njaria et al., 2015).
Properties
IUPAC Name |
4-chloro-3-hydroxy-2-quinolin-2-ylbut-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-7-13(17)10(8-15)12-6-5-9-3-1-2-4-11(9)16-12/h1-6,17H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNAJERBOLRVSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=C(CCl)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.